2-(trans-4-Aminocyclohexyl)propan-2-ol
Overview
Description
2-(trans-4-Aminocyclohexyl)propan-2-ol is a white solid organic heterocyclic compound . It is a pharmaceutical intermediate used for the synthesis of PIM Kinase Inhibitor TP-3654 , an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase .
Synthesis Analysis
The synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol involves two steps . The first step involves the reaction of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate with MeMgBr in THF under N2 at 0 °C . The mixture is stirred at room temperature overnight and then quenched with saturated NH4Cl . The second step involves stirring a mixture of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol and Pd(OH)2 in methanol and MeOH/NH3 under H2 at 50 °C for 72 hrs .Molecular Structure Analysis
The molecular formula of 2-(trans-4-Aminocyclohexyl)propan-2-ol is C9H19NO . The InChI code is 1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3/t7-,8- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.26 . It is a solid at room temperature . The storage temperature is 2-8°C, and it should be kept in a dark place and sealed in dry conditions .Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Research .
- Summary of the Application: “2-(trans-4-Aminocyclohexyl)propan-2-ol” is used as a pharmaceutical intermediate component for the synthesis of PIM Kinase Inhibitor TP-3654 . This inhibitor is an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase, with potential anti-tumor activity .
- Methods of Application or Experimental Procedures: The synthesis of “2-(trans-4-Aminocyclohexyl)propan-2-ol” involves two steps . In the first step, trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate is reacted with MeMgBr in THF under N2 at 0°C, and the mixture is stirred at room temperature overnight . The mixture is then quenched with saturated NH4Cl, and the product is extracted with 1 M HCl to the aqueous phase . In the second step, the product from the first step is mixed with Pd(OH)2 in methanol and MeOH/NH3, and the mixture is stirred under H2 (50 psi) at 50°C for 72 hours . The catalyst is then removed, and the filtrate is concentrated in vacuo . The crude product is chromatographed on silica gel to give the "2-(trans-4-Aminocyclohexyl)propan-2-ol" .
- Results or Outcomes: The yield of “2-(trans-4-Aminocyclohexyl)propan-2-ol” from the synthesis process is reported to be 47.5% . The product is a pale yellow solid .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P305+P351+P338-P310, which involve wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor in case of feeling unwell .
properties
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMKNUWVITXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693162 | |
Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trans-4-Aminocyclohexyl)propan-2-ol | |
CAS RN |
899806-45-2 | |
Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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